2-Amino-5-tert-butylphenol

Übersicht

Beschreibung

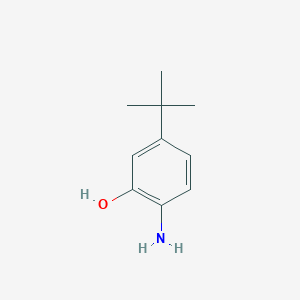

2-Amino-5-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is a substituted phenol, where the amino group is positioned at the second carbon and the tert-butyl group at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-5-tert-butylphenol can be synthesized through several methods. One common approach involves the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and palladium on activated carbon as a catalyst . The reaction is typically carried out in ethanol under reflux conditions for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and tert-butyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Ammonium formate and palladium on activated carbon are commonly used for reducing nitro groups.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various substituents on the benzene ring.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Aminophenols.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Amino-5-tert-butylphenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable example is its role in the production of Ivacaftor, a medication used to treat cystic fibrosis. The synthesis process involves converting this compound into Ivacaftor through a series of chemical reactions, which are optimized for high yield and purity .

Case Study: Ivacaftor Synthesis

- Starting Material : this compound

- Process : Nitration followed by reduction to form Ivacaftor.

- Outcome : High-quality pharmaceutical intermediate with significant therapeutic effects.

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant activity, which is vital for protecting against oxidative stress. It has been shown to scavenge free radicals effectively, making it applicable in various consumer products such as food packaging, cosmetics, and lubricants .

Table 1: Antioxidant Activity of this compound

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the Mannich reaction. This method allows for the introduction of amine groups to phenolic compounds, enhancing their reactivity and potential applications .

Synthesis Overview

- Method : Mannich-type aminomethylation.

- Conditions : Reaction with secondary amines and formaldehyde at elevated temperatures.

- Yield : High yields reported for several derivatives.

Table 2: Synthesis Outcomes of Derivatives

| Amine Used | Product Name | Yield (%) |

|---|---|---|

| Pyrrolidine | 2-Pyrrolidinomethyl-5-tert-butylphenol | 90 |

| Piperidine | 2-Piperidinomethyl-5-tert-butylphenol | 90 |

| N-Methylpiperazine | 2-(N-Methylpiperazino)methyl-5-tert-butylphenol | High |

Toxicological Considerations

While this compound demonstrates beneficial properties, it is essential to evaluate its safety profile due to potential toxicity associated with tert-butyl phenolic antioxidants. Studies have indicated that some derivatives may act as endocrine disruptors or cause liver damage under certain conditions .

Safety Evaluation

- Potential Risks : Endocrine disruption, liver toxicity.

- Research Needs : Comprehensive studies on long-term exposure and health effects.

Wirkmechanismus

The mechanism of action of 2-Amino-5-tert-butylphenol involves its interaction with various molecular targets and pathways. For instance, its derivatives can modulate immune responses by stimulating the production of interferons. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-tert-butylphenol

- 2,4-Di-tert-butylphenol

- 2,6-Di-tert-butylphenol

Uniqueness

2-Amino-5-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a unique combination of amino and tert-butyl groups that influence its reactivity and applications .

Biologische Aktivität

2-Amino-5-tert-butylphenol (also referred to as 5-Amino-2,4-di-tert-butylphenol) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a tert-butyl group attached to a phenolic ring. Its chemical structure can be represented as follows:

This compound is known for its antioxidant properties, which are significant in various biological contexts.

1. Antioxidant Activity

The antioxidant activity of this compound is notable, as it helps in scavenging free radicals and reducing oxidative stress. Research indicates that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage. For example, studies have shown that it effectively reduces malondialdehyde (MDA) levels in cellular models, indicating its protective role against oxidative stress .

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. In vitro studies demonstrated that treatment with this compound reduced inflammation markers in RAW264.7 cells .

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 10 µg/mL against HeLa cells, indicating potent cytotoxic activity . Additionally, it has been tested against MCF-7 and A431 cell lines, showing significant induction of apoptosis through caspase activation .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing their harmful effects and preventing cellular damage.

- Inhibition of Pro-inflammatory Pathways : It interferes with the signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation and subsequent cytokine production.

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, it promotes programmed cell death in cancer cells.

Case Study 1: Antioxidant Efficacy

A study conducted on liver cells treated with various concentrations of this compound demonstrated a dose-dependent decrease in oxidative stress markers. The results indicated that at concentrations above 50 µg/mL, there was a significant reduction in reactive oxygen species (ROS) production .

Case Study 2: Anti-inflammatory Response

In an experiment involving RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in TNF-α levels compared to control groups. This suggests its potential use in managing inflammatory diseases .

Comparative Biological Activity Table

| Biological Activity | This compound | Other Compounds (e.g., BHT) |

|---|---|---|

| Antioxidant Activity | IC50 = 10 µg/mL | IC50 = 15 µg/mL |

| Anti-inflammatory Effect | Reduces TNF-α by 50% | Reduces TNF-α by 40% |

| Cytotoxicity | IC50 = 10 µg/mL | IC50 = 20 µg/mL |

Eigenschaften

IUPAC Name |

2-amino-5-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCOMOKKPQIADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571081 | |

| Record name | 2-Amino-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-47-9 | |

| Record name | 2-Amino-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.